molecular formula Br(CH2)2Br<br>C2H4Br2<br>C2H4Br2 B042909 1,2-Dibromoethane CAS No. 106-93-4

1,2-Dibromoethane

Cat. No.: B042909
CAS No.: 106-93-4
M. Wt: 187.86 g/mol
InChI Key: PAAZPARNPHGIKF-UHFFFAOYSA-N
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Description

1,2-Dibromoethane, also known as ethylene dibromide, is a halogenated hydrocarbon with the chemical formula C₂H₄Br₂. It is a colorless liquid with a sweet odor and is primarily used as a pesticide and a lead scavenger in gasoline. Due to its high reactivity, it is also employed in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromoethane can be synthesized through the bromination of ethylene. The reaction involves the addition of bromine (Br₂) to ethylene (C₂H₄) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a halogen addition mechanism, resulting in the formation of this compound.

C2H4+Br2C2H4Br2C₂H₄ + Br₂ \rightarrow C₂H₄Br₂ C2​H4​+Br2​→C2​H4​Br2​

Industrial Production Methods

In industrial settings, this compound is produced by the direct bromination of ethylene using bromine. The process is carried out in large reactors where ethylene and bromine are continuously fed, and the product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromoethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as hydroxide ions (OH⁻) to form ethylene glycol.

    Elimination: It can undergo dehydrohalogenation to form ethylene.

    Reduction: It can be reduced to ethylene using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Major Products Formed

    Nucleophilic Substitution: Ethylene glycol (C₂H₄(OH)₂).

    Elimination: Ethylene (C₂H₄).

    Reduction: Ethylene (C₂H₄).

Scientific Research Applications

Historical Uses in Agriculture

1,2-Dibromoethane was historically used as a fumigant for soils, grains, and fruits due to its effectiveness in controlling pests and pathogens. It served as a lead scavenger in tetra-alkyl lead petrol to enhance fuel performance. However, with the phase-out of leaded petrol and growing environmental concerns, its agricultural use has significantly declined in many countries .

Chemical Intermediate

In the chemical industry, this compound is primarily used as a solvent and an intermediate in the synthesis of various organic compounds. It is involved in reactions that produce brominated compounds and is utilized in the manufacturing of pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

Bioremediation Techniques

Recent studies have highlighted the potential of using bioremediation techniques to treat contaminated groundwater containing this compound. For instance, a study demonstrated that cometabolic treatment could effectively reduce EDB concentrations to meet regulatory standards. This method utilizes microorganisms to facilitate the degradation of EDB into less harmful substances .

Steam Enhanced Remediation

Another notable application is the use of Steam Enhanced Remediation (SER) at contaminated sites, such as former military bases. Research conducted at Loring Air Force Base showed that SER could effectively extract volatile organic compounds (VOCs), including this compound, from fractured rock formations. The project successfully recovered significant amounts of EDB through steam injection followed by air stripping techniques .

Toxicological Studies and Safety Applications

Due to its classification as a probable human carcinogen, extensive toxicological studies have been conducted on this compound. Understanding its metabolic pathways is crucial for assessing health risks associated with exposure. Research indicates that EDB undergoes metabolic conversion via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application AreaDescriptionReferences
Agricultural FumigantUsed for pest control in soils and crops; usage has declined due to regulations
Chemical SynthesisActs as an intermediate for producing brominated organic compounds
BioremediationEffective reduction of EDB levels in contaminated groundwater
Steam Enhanced RemediationSuccessful extraction of VOCs from contaminated sites

Case Study: Loring Air Force Base Remediation

  • Location: Loring AFB, Maine
  • Method: Steam Enhanced Remediation
  • Outcome: Recovery of over 7.4 kg of contaminants including significant amounts of chlorinated VOCs like this compound.

Case Study: In Situ Bioremediation

  • Location: Various groundwater sites
  • Method: Cometabolic treatment using indigenous microorganisms
  • Outcome: Achieved EDB concentrations below federal maximum contaminant levels (MCL) within four months .

Mechanism of Action

1,2-Dibromoethane exerts its effects primarily through alkylation. It reacts with nucleophilic sites in biological molecules, such as DNA and proteins, leading to the formation of covalent bonds. This alkylation can result in mutations, cross-linking, and other modifications that disrupt normal cellular functions. The molecular targets include guanine bases in DNA, which can lead to mutagenesis and cytotoxicity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloroethane: Similar in structure but contains chlorine atoms instead of bromine.

    1,2-Diiodoethane: Contains iodine atoms instead of bromine.

    1,2-Difluoroethane: Contains fluorine atoms instead of bromine.

Comparison

    Reactivity: 1,2-Dibromoethane is more reactive than 1,2-dichloroethane due to the larger atomic size and lower bond dissociation energy of bromine compared to chlorine.

    Toxicity: this compound is generally more toxic than its chlorinated and fluorinated counterparts due to its higher reactivity and ability to form more stable alkylating intermediates.

    Applications: While all these compounds are used in organic synthesis, this compound is particularly valued for its use as a fumigant and lead scavenger.

Biological Activity

1,2-Dibromoethane (DBE), also known as ethylene dibromide, is a colorless liquid with significant industrial applications, particularly as a fumigant and in the synthesis of other chemicals. However, its biological activity raises concerns due to its toxic and potentially carcinogenic properties. This article explores the biological effects of this compound, focusing on its metabolism, toxicity, and case studies highlighting its effects on human health.

This compound undergoes metabolic activation primarily through two pathways: cytochrome P450-mediated oxidation and glutathione-S-transferase (GST)-mediated conjugation. The key metabolites produced include 2-bromoacetaldehyde and S-(2-bromoethyl)glutathione . These metabolites are reactive and contribute significantly to the compound's toxicity.

  • Cytochrome P450 Pathway : This pathway predominantly involves CYP2E1, which oxidizes DBE to form 2-bromoacetaldehyde. This metabolite can bind covalently to cellular macromolecules, leading to tissue damage and necrosis .
  • Glutathione Conjugation : The GST pathway leads to the formation of S-(2-bromoethyl)glutathione, which is implicated in genotoxicity. This conjugate can form adducts with DNA, leading to mutations and potential carcinogenic outcomes .

Acute Toxicity

Acute exposure to this compound has been associated with severe health effects:

  • Case Studies : Reports indicate that individuals exposed to high concentrations (e.g., through inhalation or ingestion) experienced acute liver failure and hepatic necrosis. In one instance, a worker inhaled DBE mistakenly administered as an anesthetic, resulting in significant liver damage and eventual death within 44 hours .
  • Symptoms : Common symptoms following acute exposure include dizziness, vomiting, respiratory irritation, abdominal pain, and nervous system effects .

Chronic Toxicity

Chronic exposure studies in laboratory animals have demonstrated increased mortality rates linked to cancer:

  • Animal Studies : Inhalation studies revealed high mortality rates among rats and mice exposed to concentrations as low as 10 ppm over extended periods. For instance, female rats exposed to 40 ppm exhibited a mortality rate of 90% within 89 weeks .
  • Carcinogenic Effects : The National Toxicology Program (NTP) has classified this compound as a possible human carcinogen based on evidence from animal studies showing increased incidences of tumors in various tissues .

Summary of Biological Effects

The following table summarizes the key biological activities associated with this compound:

Effect TypeDescriptionReference
MetabolismOxidation by CYP450; conjugation by GST leading to reactive metabolites ,
Acute ToxicityLiver failure, respiratory irritation; symptoms include dizziness and vomiting ,
Chronic ToxicityIncreased mortality in animals; potential carcinogenicity ,
GenotoxicityDNA adduct formation leading to mutations ,

Case Studies

Several case studies illustrate the severe health impacts of this compound exposure:

  • Industrial Exposure : A study involving workers exposed to DBE during its application as a fumigant reported elevated levels of the compound in postmortem blood samples (up to 136 mg/L). Autopsy findings revealed significant liver degeneration and other organ damage .
  • Medical Incidents : Historical cases document acute poisoning incidents where patients exhibited symptoms such as upper respiratory tract irritation and severe abdominal pain after exposure .

Q & A

Basic Questions

Q. What are the key structural and physicochemical properties of 1,2-Dibromoethane critical for experimental design?

this compound (C₂H₄Br₂) is a halogenated alkane with two bromine atoms in a vicinal configuration (Br–CH₂–CH₂–Br). Its molecular weight is 187.86 g/mol, with a boiling point of 131–132°C and melting point of 9.8°C . The molecule’s symmetry and high electronegativity of bromine atoms influence its reactivity in nucleophilic substitution (e.g., SN2 reactions) and elimination reactions. Key parameters for experimental design include its moderate water solubility (0.4 g/100 mL at 20°C) and vapor pressure (11.4 mmHg at 25°C), which necessitate sealed systems to prevent volatilization during synthesis or toxicity studies .

Q. What laboratory synthesis methods are validated for producing high-purity this compound?

The primary synthesis method involves the bromination of ethylene gas (C₂H₄) with bromine (Br₂) in a controlled, anhydrous environment. Two approaches are commonly used:

  • Gas-phase reaction : Ethylene and bromine vapors are mixed at 50–60°C with UV light initiation, yielding ~85% purity.
  • Liquid-phase reaction : Ethylene is bubbled through liquid bromine at 30–40°C, followed by fractional distillation to achieve >99% purity .
    Purity validation requires GC-MS analysis, with attention to residual bromine or ethylene dibromide isomers (e.g., 1,1-dibromoethane), which can interfere with downstream applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenic potencies of this compound across rodent models?

Discrepancies in carcinogenicity data (e.g., higher hepatocellular carcinoma rates in female rats vs. hemangiosarcomas in males) arise from species-specific metabolic pathways and exposure routes. Methodological recommendations include:

  • Route-specific studies : Compare inhalation (mimicking occupational exposure) and oral administration (environmental ingestion) using standardized dosing protocols .
  • Genotoxicity assays : Employ in vivo alkaline comet assays to quantify DNA strand breaks in liver and kidney tissues, as oxidative metabolism via CYP450 generates mutagenic bromoacetaldehyde intermediates .
  • Cross-species pharmacokinetic modeling : Use radiolabeled ¹⁴C-1,2-dibromoethane to track tissue distribution and glutathione conjugation rates, which vary between rodents and humans .

Q. What advanced analytical techniques are recommended for detecting trace this compound in environmental matrices?

Due to its volatility (Henry’s Law constant: 3.2 × 10⁻⁴ atm·m³/mol) and low environmental detection limits (≤0.1 µg/L in water), the following methods are prioritized:

  • EPA Method 504.1 : Combines microextraction with gas chromatography-electron capture detection (GC-ECD) for drinking water analysis, achieving a detection limit of 0.005 µg/L .
  • Headspace solid-phase microextraction (HS-SPME) : Coupled with GC-MS to quantify airborne this compound near contaminated sites, with a detection threshold of 0.01 ppb .
  • Stable isotope dilution : Use deuterated this compound (d₄-EDB) as an internal standard to correct for matrix effects in soil and sediment samples .

Q. How can researchers model the thermodynamic behavior of this compound under high-pressure conditions?

Experimental data (e.g., speeds of sound and isobaric heat capacities at pressures up to 100 MPa) can be integrated into equations of state (EoS). A validated approach includes:

  • Fluctuation Theory-based Tait-like EoS : Predicts density and compressibility using DIPPR-saturated state parameters, with adjustments for bromine’s polarizability .
  • PC-SAFT modeling : Accounts for molecular association effects in non-ideal mixtures, critical for simulating this compound’s phase behavior in supercritical fluid applications .

Q. What methodologies address challenges in biomonitoring this compound exposure in occupational cohorts?

Current limitations include rapid metabolism (<24-hour half-life) and non-specific biomarkers. Recommended strategies:

  • Urinary mercapturic acid analysis : Quantify 2-hydroxyethyl mercapturic acid (HEMA), a glutathione conjugate metabolite, via LC-MS/MS. However, HEMA is also a metabolite of ethylene oxide, requiring co-monitoring of ethylene oxide exposure .
  • Adductomics : Screen hemoglobin adducts (e.g., S-(2-bromoethyl)-cysteine) using high-resolution mass spectrometry, which provides a longer detection window than urinary biomarkers .

Properties

IUPAC Name

1,2-dibromoethane
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InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2
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InChI Key

PAAZPARNPHGIKF-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)Br
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Molecular Formula

C2H4Br2, Array
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DSSTOX Substance ID

DTXSID3020415
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Molecular Weight

187.86 g/mol
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Physical Description

Ethylene dibromide appears as a clear colorless liquid with a sweetish odor. Density 18.1 lb /gal. Slightly soluble in water. Soluble in most organic solvents and thinners. Noncombustible. Very toxic by inhalation, skin absorption or ingestion. Used as a solvent, scavenger for lead in gasoline, grain fumigant and in the manufacture of other chemicals., Liquid, Colorless liquid or solid (below 50 degrees F) with a sweet odor. [fumigant] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT., Colorless liquid or solid (below 50 °F) with a sweet odor., Colorless liquid or solid (below 50 °F) with a sweet odor. [fumigant]
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Record name Ethane, 1,2-dibromo-
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Boiling Point

268 to 270 °F at 760 mmHg (NTP, 1992), 131.3 °C, 131 °C, 268 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 4,310 mg/L at 30 °C, In water, 3.91X10+3 mg/L at 25 °C, Soluble in about 250 parts water, Soluble in diethyl ether, ethanol and most organic solvents. Miscible with non-alkaline organic liquids, For more Solubility (Complete) data for Ethylene dibromide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.34 (poor), 0.4%
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Density

2.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.16832 g/cu cm at 25 °C, Relative density (water = 1): 2.2, 2.17
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Vapor Density

6.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.48 (Air = 1), Relative vapor density (air = 1): 6.5, 6.48
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Vapor Pressure

11 mmHg at 68 °F ; 17.4 mmHg at 86 °F (NTP, 1992), 11.2 [mmHg], 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.5, 12 mmHg, 11 mmHg (@ 77 °F)
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Color/Form

Heavy liquid, Colorless liquid or solid (below 50 degrees F)

CAS No.

106-93-4
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Melting Point

49.9 °F (NTP, 1992), 9.8 °C, 10 °C, 50 °F
Record name ETHYLENE DIBROMIDE
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Record name ETHYLENE DIBROMIDE
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Record name ETHYLENE DIBROMIDE (1,2-DIBROMOETHANE)
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Record name Ethylene dibromide
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